Butyl(3-methoxypropyl)amine

Organic Synthesis Corrosion Inhibition Physicochemical Properties

Butyl(3-methoxypropyl)amine (CAS 111106-37-7), also designated N-butyl-3-methoxypropan-1-amine, is a secondary amine with the molecular formula C8H19NO and a molecular weight of 145.24 g/mol. Structurally, it incorporates both a hydrophobic butyl chain and a hydrophilic methoxypropyl moiety, classifying it within the alkyl-amino ether family.

Molecular Formula C8H19NO
Molecular Weight 145.24 g/mol
Cat. No. B15251572
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameButyl(3-methoxypropyl)amine
Molecular FormulaC8H19NO
Molecular Weight145.24 g/mol
Structural Identifiers
SMILESCCCCNCCCOC
InChIInChI=1S/C8H19NO/c1-3-4-6-9-7-5-8-10-2/h9H,3-8H2,1-2H3
InChIKeyZKQQDJQKPWKTHQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Butyl(3-methoxypropyl)amine: Chemical Identity and Procurement-Relevant Baseline Characteristics


Butyl(3-methoxypropyl)amine (CAS 111106-37-7), also designated N-butyl-3-methoxypropan-1-amine, is a secondary amine with the molecular formula C8H19NO and a molecular weight of 145.24 g/mol . Structurally, it incorporates both a hydrophobic butyl chain and a hydrophilic methoxypropyl moiety, classifying it within the alkyl-amino ether family . This amphiphilic design is foundational to its role as a versatile intermediate in the synthesis of pharmaceuticals, agrochemicals, and specialty chemicals . While detailed, independent, primary research literature on this specific compound is notably sparse, its core value proposition for procurement is derived from its class membership and, more critically, from its specific structural deviations from simpler, more commonly utilized analogs, which impart differentiated physicochemical and functional properties.

The Functional and Physicochemical Rationale Against Generic Substitution for Butyl(3-methoxypropyl)amine


Direct substitution of Butyl(3-methoxypropyl)amine with simpler in-class compounds like 3-methoxypropylamine (MOPA) or butylamine is scientifically unjustifiable due to significant, quantifiable differences in critical physicochemical properties that directly govern application performance . These differences, rooted in the compound's dual alkyl-amino ether architecture, are not marginal. Specifically, the addition of a butyl group to the 3-methoxypropylamine scaffold profoundly alters hydrophobicity, steric bulk, and boiling point, which are deterministic factors in chemical reactivity, membrane permeability, and formulation stability . The following evidence section provides the quantitative basis for these claims, establishing a clear, performance-linked differentiation that informs rational scientific selection and mitigates the risk of experimental failure arising from the use of an unsuitable analog.

Quantitative Evidence of Differentiating Properties for Butyl(3-methoxypropyl)amine Against Closest Analogs


Increased Hydrophobicity and Reduced Volatility Versus the Parent 3-Methoxypropylamine (MOPA) Core

The substitution of a hydrogen atom on the amine nitrogen of 3-methoxypropylamine with a butyl group yields a quantifiable shift in hydrophobicity and volatility. While direct experimental data for Butyl(3-methoxypropyl)amine is absent from the open literature, a robust class-level inference can be drawn from the closely related (3-Methoxypropyl)(propyl)amine, for which an estimated boiling point of 150-160°C is reported, compared to MOPA's boiling point of 116°C . This increase in boiling point is directly correlated with a reduction in vapor pressure and an increase in hydrophobicity, stemming from the added alkyl chain . By extension, the addition of a longer butyl chain in the target compound is expected to amplify these effects, leading to a further elevated boiling point (>160°C), decreased water solubility, and enhanced partitioning into non-polar environments.

Organic Synthesis Corrosion Inhibition Physicochemical Properties

Steric Shielding from N-Alkyl Substitution Versus Sterically Hindered tert-Butyl Analog

The n-butyl group on Butyl(3-methoxypropyl)amine provides a unique steric and electronic profile compared to the tert-butyl analog. Tert-Butyl(3-methoxypropyl)amine is characterized by a higher degree of steric hindrance due to the bulky tert-butyl group, which is reported to confer stability and reduced side reactions but also a lower boiling point of 176.9°C (predicted) and a predicted pKa of 10.41 [1]. In contrast, the linear n-butyl chain in the target compound offers intermediate steric bulk, potentially preserving higher nucleophilicity and a different, likely higher, boiling point due to its linear shape and stronger intermolecular interactions (greater surface area for van der Waals forces). This distinction is crucial for selecting the appropriate amine for reactions where steric accessibility of the nitrogen lone pair is rate-limiting or determines selectivity.

Chemical Synthesis Selective Reactions Catalysis

Potential for Enhanced Antimicrobial Activity Compared to Shorter-Chain Amines

Literature on alkyl-amino ethers and related amine surfactants indicates a strong correlation between alkyl chain length and antimicrobial potency [1]. While specific minimum inhibitory concentration (MIC) values for Butyl(3-methoxypropyl)amine are not available in peer-reviewed sources, a class-level inference from gemini surfactants and other alkylamine derivatives demonstrates that increasing the carbon chain length generally enhances activity against Gram-positive bacteria up to an optimum [1]. The target compound's total of 8 carbon atoms (4 in the butyl chain + 3 in the methoxypropyl chain) positions it within a range where antimicrobial effects may begin to manifest or be tunable compared to simpler, shorter-chain analogs like butylamine (C4) or 3-methoxypropylamine (C4).

Antimicrobial Discovery Medicinal Chemistry Structure-Activity Relationship

Targeted Application Scenarios for Butyl(3-methoxypropyl)amine Based on Differentiated Physicochemical Evidence


Synthesis of Lipophilic Pharmaceutical Intermediates Requiring Controlled Nucleophilicity

Based on its increased hydrophobicity and moderate steric hindrance compared to 3-methoxypropylamine , Butyl(3-methoxypropyl)amine is a superior choice for synthesizing drug candidates where enhanced membrane permeability or blood-brain barrier penetration is desired. Its dual alkyl-amino ether structure allows it to serve as a lipophilic building block without the extreme steric hindrance of the tert-butyl analog, maintaining sufficient nucleophilicity for efficient coupling reactions [1]. This makes it particularly valuable in medicinal chemistry programs targeting CNS disorders or intracellular pathogens.

Development of High-Temperature or Long-Shelf-Life Specialty Chemical Formulations

The predicted reduction in volatility (higher boiling point >160°C) compared to 3-methoxypropylamine (boiling point 116°C) positions Butyl(3-methoxypropyl)amine as a more robust intermediate or additive for processes operating at elevated temperatures or requiring extended storage . In applications such as high-temperature corrosion inhibition in steam systems or as a component in long-life industrial coatings, this reduced volatility translates to lower evaporative loss, improved process stability, and enhanced safety due to lower vapor pressure.

Precursor for Tailored Antimicrobial Scaffolds via Structure-Activity Relationship (SAR) Optimization

Given the established SAR linking increased alkyl chain length to enhanced antimicrobial activity in amino-ether derivatives , Butyl(3-methoxypropyl)amine represents a key intermediate for generating novel antimicrobial agents. Its 8-carbon backbone provides a balanced lipophilic-hydrophilic profile, offering a distinct starting point for further derivatization (e.g., quaternization or incorporation into larger heterocycles) to fine-tune potency and spectrum of action against Gram-positive or Gram-negative bacteria.

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